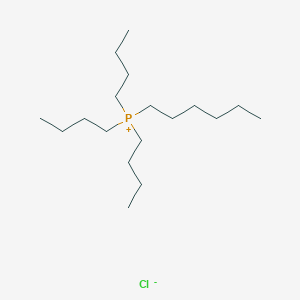
Tributyl(hexyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(hexyl)phosphanium chloride is an organic compound with the chemical formula C18H40ClP. It is a type of quaternary phosphonium salt, which is characterized by the presence of a positively charged phosphorus atom bonded to four alkyl groups and a chloride anion. This compound is known for its applications in various chemical processes, particularly in the field of ionic liquids and electroplating.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(hexyl)phosphanium chloride can be synthesized through the reaction of tributylphosphine with hexyl chloride. The reaction typically takes place in an organic solvent such as N,N-dimethylformamide (DMF) under heating and pressurizing conditions. A free radical initiator is often added to facilitate the reaction. The molar ratio of tributylphosphine to hexyl chloride is usually maintained between 0.5:1 to 1.5:1 .
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of mixed solvents, such as a combination of organic solvents and water, helps in reducing the toxicity and environmental impact of the process. The reaction mixture is typically heated to around 148-152°C and maintained under these conditions for several hours to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions
Tributyl(hexyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloride ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Tributyl(hexyl)phosphine oxide.
Reduction: Tributyl(hexyl)phosphine.
Substitution: Various phosphonium salts depending on the substituent introduced.
Scientific Research Applications
Tributyl(hexyl)phosphanium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tributyl(hexyl)phosphanium chloride in electroplating involves its interaction with suppressors and accelerators in the electroplating bath. The compound acts as a leveler, inhibiting copper ion reduction at the mouth of microvias while allowing reduction at the bottom. This results in a uniform copper deposition . The molecular interactions involve adsorption and competition with other additives, ensuring efficient and void-free filling of microvias.
Comparison with Similar Compounds
Similar Compounds
Trihexyl(tetradecyl)phosphonium chloride: Another quaternary phosphonium salt with similar applications in ionic liquids and electroplating.
Tributyl(tetradecyl)phosphonium chloride: Used in similar electroplating processes and as a surfactant in flotation separation.
Uniqueness
Tributyl(hexyl)phosphanium chloride is unique due to its specific alkyl chain length, which provides distinct properties in terms of solubility, reactivity, and interaction with other compounds. Its effectiveness as a leveler in electroplating is particularly notable, as it offers superior performance compared to other phosphonium salts .
Properties
CAS No. |
56375-76-9 |
|---|---|
Molecular Formula |
C18H40ClP |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
tributyl(hexyl)phosphanium;chloride |
InChI |
InChI=1S/C18H40P.ClH/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
AEMACIJBXGZKLE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















